molecular formula C4H6BrFO2 B1586225 Ethyl bromofluoroacetate CAS No. 401-55-8

Ethyl bromofluoroacetate

Cat. No. B1586225
CAS RN: 401-55-8
M. Wt: 184.99 g/mol
InChI Key: ULNDTPIRBQGESN-UHFFFAOYSA-N
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Description

Ethyl bromofluoroacetate is a clear yellow liquid . It is an ester that can be used to introduce the CF2 group when synthesizing chemical compounds . It is an intermediate useful for the synthesis of polyfluoroalkyl-substituted fluoro enol ethers and N-protected α-fluoroglycines .


Synthesis Analysis

Ethyl bromofluoroacetate can be produced through a reaction involving ethyl fluorosulfonoxydifluoroacetate and sodium bromide (NaBr). This reaction could occur in the solvent sulfolane and takes 12 hours at 100 °C with a yield of 31% .


Molecular Structure Analysis

The linear formula of Ethyl bromofluoroacetate is BrCH(F)CO2C2H5 . Its molecular weight is 184.99 .


Chemical Reactions Analysis

Ethyl bromofluoroacetate, and other similar compounds containing a CF2 unit, can be generated using the Reformatsky reagent with aldehydes and ketones. This yields 2,2-difluoro-3-hydroxy esters .


Physical And Chemical Properties Analysis

Ethyl bromofluoroacetate has a density of 1.6±0.1 g/cm3, a boiling point of 154.0±0.0 °C at 760 mmHg, and a vapor pressure of 3.2±0.2 mmHg at 25°C . Its refractive index is 1.430 .

Scientific Research Applications

Synthesis of Unsymmetrical α,α-Diarylacetates

  • Application : Ethyl bromofluoroacetate is used as a precursor for synthesizing unsymmetrical α,α-diarylacetates. This involves the formation of intermediate arylglycines and a subsequent transformation into α,α-diarylacetates. This method has shown a wide scope and efficiency in diarylation reactions, proving its utility in the synthesis of complex organic compounds (Jadhav & Singh, 2016).

N-Formylation of Amines

  • Application : In copper-catalyzed N-formylation of amines, ethyl bromodifluoroacetate serves as the N-formylating reagent. This application encompasses a range of primary, secondary, cyclic arylamines, and aliphatic amines, enabling the production of N-formamides in varying yields (Li, Zhang, Chen, & Zhang, 2018).

Visible Light Mediated Organocatalytic Activation

  • Application : Utilizing visible light mediated, Eosin Y catalyzed photoredox transformation, ethyl bromofluoroacetate can be activated to react with nucleophiles like indoles and anilines. This results in the efficient synthesis of bisindolyl and bisanilinoyl acetate derivatives, highlighting its role in innovative synthesis methods (Jadhav, Bakshi, & Singh, 2015).

Cross-Coupling Reactions

  • Application : Ethyl bromodifluoroacetate is used in palladium-catalyzed Negishi cross-coupling reactions with aryl bromides or triflates. This method facilitates the construction of C(sp2)-CF2 bonds under mild conditions, showcasing its relevance in forming complex molecular structures (Xia et al., 2017).

Visible-Light-Mediated Fluoroalkylation

  • Application : Employing a visible-light-promoted alkylation and decarboxylation sequence, ethyl bromofluoroacetate is used for the preparation of mono- and difluoromethylated phenanthridine derivatives. This method offers a practical and unified strategy for the synthesis of these compounds at room temperature (Sun & Yu, 2014).

Safety And Hazards

Ethyl bromofluoroacetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a highly flammable liquid and vapor that causes severe skin burns and eye damage .

Future Directions

Ethyl bromofluoroacetate has been introduced into Li–O2 batteries as an innovative bifunctional redox mediator (RM). Through a particular electrochemical pretreatment method in an argon-filled atmosphere, ethyl bromofluoroacetate reacts on the surface of the lithium anode, leading to the dissociation of Br− and F− from its molecules. The generated Br− acts as the effective component of the RM, considerably reducing the charging overpotential of the Li–O2 battery .

properties

IUPAC Name

ethyl 2-bromo-2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrFO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNDTPIRBQGESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50905152
Record name Ethyl bromo(fluoro)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl bromofluoroacetate

CAS RN

401-55-8, 10-35-5
Record name Acetic acid, 2-bromo-2-fluoro-, ethyl ester
Source CAS Common Chemistry
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Record name Ethyl bromofluoroacetate
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Record name Ethyl bromo(fluoro)acetate
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Record name Ethyl bromofluoroacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
324
Citations
T Xia, L He, YA Liu, JF Hartwig, X Liao - Organic letters, 2017 - ACS Publications
… In addition, only one example of the cross-coupling of ethyl bromofluoroacetate with an aryl iodide … We also report the cross-coupling of ethyl bromofluoroacetate with aryl iodides under …
Number of citations: 41 pubs.acs.org
R Ocampo, WR Dolbier, KA Abboud… - The Journal of Organic …, 2002 - ACS Publications
The presence of catalytic amounts of CeCl 3 improves yields and simplifies procedure in the Reformatsky reactions of ethyl bromofluoroacetate with aldehydes and ketones to generate …
Number of citations: 45 pubs.acs.org
SD Jadhav, D Bakshi, A Singh - The Journal of Organic Chemistry, 2015 - ACS Publications
… Herein, we report the activation of C–Br and C–F bonds in ethyl bromofluoroacetate initiated by an organo-photocatalytic manifold employing visible light as the energy source. (1) This …
Number of citations: 48 pubs.acs.org
YJ Rong, XP Zhang, CY Li, QY Wang, MS Wu… - Journal of Materials …, 2023 - pubs.rsc.org
… In this work, we introduce ethyl bromofluoroacetate (EBFA) as a novel bifunctional RM. Through a special electrochemical pretreatment of charging/discharging in an argon-filled …
Number of citations: 0 pubs.rsc.org
ET McBee, OR Pierce… - Journal of the American …, 1955 - ACS Publications
… Ethyl bromofluoroacetate reacts with zinc and carbonyl … Although ethyl bromofluoroacetate gave little or no … by comparison of ethyl bromoacetate with ethyl bromofluoroacetate. In I, the …
Number of citations: 44 pubs.acs.org
ED Bergmann, S Cohen, I Shahak - Journal of the Chemical Society …, 1959 - pubs.rsc.org
… The analogous reaction between ethyl bromofluoroacetate (which has already been used for Reformatzky reactions with aldehydes and ketones 4), zinc, and ethyl acetate to give ethyl a…
Number of citations: 31 pubs.rsc.org
DLEE CHRISTMAN - 1954 - search.proquest.com
… Ethyl bromofluoroacetate reacts more sluggishly than ethyl bromoacetate in the reaction, but in most cases, comparable yields of condensation products are obtained if solvents such as …
Number of citations: 2 search.proquest.com
X Sun, S Yu - Organic letters, 2014 - ACS Publications
… - and difluoromethylated phenanthridine derivatives using a visible-light-promoted alkylation and decarboxylation sequence from biphenyl isocyanides with ethyl bromofluoroacetate (…
Number of citations: 244 pubs.acs.org
Z Hu, J Ren, Z Chen, S Yin, F Wu, C Liu, Z Wu… - …, 2021 - Wiley Online Library
… A cobalt‐catalyzed oxidative monofluoroalkylation of alkynes with ethyl bromofluoroacetate … Moreover, this cobalt/ethyl bromofluoroacetate protocol can further create a series of radical …
JBI Sap, TC Wilson, CW Kee, NJW Straathof… - Chemical …, 2019 - pubs.rsc.org
… couple the aryl boron reagent with ethyl bromofluoroacetate followed by hydrolysis to access … components, the boron reagent, ethyl bromofluoroacetate, and [ 18 F]fluoride (Scheme 1C). …
Number of citations: 32 pubs.rsc.org

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